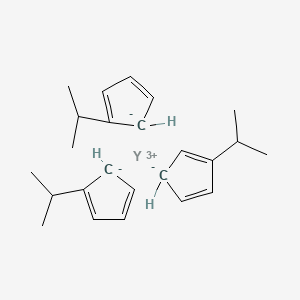
Tris(isopropylcyclopentadienyl)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(isopropylcyclopentadienyl) is an organometallic compound that features a central metal atom coordinated to three isopropylcyclopentadienyl ligands. This compound is known for its unique chemical properties and is widely used in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Tris(isopropylcyclopentadienyl) typically involves the reaction of cyclopentadiene with isopropylmagnesium chloride to produce [(C3H7)C5H4]2Mg. This intermediate is then reacted with a metal chloride, such as lanthanum chloride, to obtain the target product .
Industrial Production Methods: Industrial production methods for Tris(isopropylcyclopentadienyl) often involve large-scale reactions under controlled conditions to ensure high purity and yield. The process may include steps such as purification through distillation or recrystallization to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions: Tris(isopropylcyclopentadienyl) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxides or other higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: The isopropylcyclopentadienyl ligands can be substituted with other ligands under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, ozone, and peroxides.
Reduction: Reducing agents such as hydrogen gas or metal hydrides are often used.
Substitution: Ligand exchange reactions typically involve the use of other cyclopentadienyl derivatives or similar ligands.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield metal oxides, while substitution reactions can produce a variety of organometallic complexes .
Aplicaciones Científicas De Investigación
Tris(isopropylcyclopentadienyl) has a wide range of applications in scientific research, including:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of oncology.
Mecanismo De Acción
The mechanism of action of Tris(isopropylcyclopentadienyl) involves its interaction with molecular targets and pathways within a given system. The compound can act as a ligand, coordinating with metal centers to form stable complexes. These interactions can influence various chemical and biological processes, such as catalysis and signal transduction .
Comparación Con Compuestos Similares
- Tris(methylcyclopentadienyl)
- Tris(ethylcyclopentadienyl)
- Tris(tert-butylcyclopentadienyl)
Comparison: Tris(isopropylcyclopentadienyl) is unique due to its specific isopropyl substituents, which confer distinct steric and electronic properties compared to its analogs. These differences can affect the compound’s reactivity, stability, and overall performance in various applications .
Propiedades
Número CAS |
130206-63-2 |
|---|---|
Fórmula molecular |
C24H33Y |
Peso molecular |
410.4 g/mol |
Nombre IUPAC |
1-propan-2-ylcyclopenta-1,3-diene;2-propan-2-ylcyclopenta-1,3-diene;yttrium(3+) |
InChI |
InChI=1S/3C8H11.Y/c3*1-7(2)8-5-3-4-6-8;/h3*3-7H,1-2H3;/q3*-1;+3 |
Clave InChI |
PXSCYPBSTUVKDV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=C[CH-]1.CC(C)C1=CC=C[CH-]1.CC(C)C1=C[CH-]C=C1.[Y+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl (Z)-3-methoxy-2-[2-[[2-propan-2-yloxy-6-(trifluoromethyl)pyrimidin-4-yl]oxymethyl]phenyl]prop-2-enoate](/img/structure/B14800177.png)
![8-Oxabicyclo[3.2.1]oct-6-en-3-one, 2,4-dimethyl-](/img/structure/B14800190.png)

![(9aR)-3-hexanoyl-9a-methyl-6-prop-1-enyl-3,3a,4,8-tetrahydrofuro[3,2-g]isochromene-2,9-dione](/img/structure/B14800218.png)
![N'-[(2-methyl-1H-indol-3-yl)methylene]-2-nitrobenzohydrazide](/img/structure/B14800225.png)
![2-Amino-1-[4-[[benzyl(methyl)amino]methyl]piperidin-1-yl]propan-1-one](/img/structure/B14800234.png)

![[3-hydroxy-2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]propyl] 2-amino-3-methylbutanoate;hydrochloride](/img/structure/B14800249.png)
![methyl (13S,17S)-13-[(1R,10S,12R)-10-carbamoyl-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate;sulfuric acid;hydrate](/img/structure/B14800255.png)
![5-Benzyl-4-methyl-2-[(trifluoroacetyl)amino]thiophene-3-carboxamide](/img/structure/B14800256.png)

![8-Bromo-N,N-diphenyldibenzo[b,d]furan-1-amine](/img/structure/B14800261.png)
![N-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-2-nitroaniline](/img/structure/B14800262.png)
